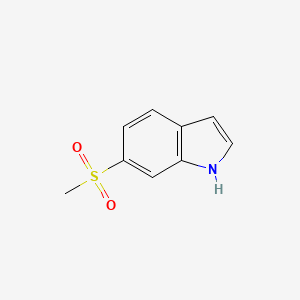

6-(Methylsulfonyl)-1H-indole

Description

Properties

IUPAC Name |

6-methylsulfonyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPAQJHSHAIUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375521 | |

| Record name | 6-(Methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467461-40-1 | |

| Record name | 6-(Methylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 467461-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylsulfonyl 1h Indole and Analogues

Direct Synthetic Routes to 6-(Methylsulfonyl)-1H-indole

Direct synthetic routes to this compound and its analogues are predicated on the strategic introduction of the sulfonyl moiety onto a pre-formed indole (B1671886) core or the construction of the indole ring with the sulfonyl group already in place on the starting materials. These methods often require a high degree of regiocontrol to achieve the desired C6-substitution pattern.

Regioselective Synthesis Strategies for Indoles with Sulfonyl Moieties

The regioselective synthesis of indoles bearing sulfonyl groups is a significant challenge due to the multiple reactive sites on the indole nucleus. One of the most effective strategies for achieving C6-sulfonylation involves the intramolecular cyclization of appropriately substituted precursors. A notable example is the indium-catalyzed cyclization of ortho-alkynyl-N-sulfonylanilines. This methodology provides a pathway to 6-sulfonylindoles through an unprecedented researchgate.netrsc.org sulfonyl migration. nih.gov

In a key study, the reaction of 6-methoxy-N-methyl-2-(1-pentynyl)-N-tosylaniline in the presence of 5 mol % of InBr₃ in toluene (B28343) at 80°C yielded a mixture of 7-methoxy-1-methyl-2-propyl-6-tosylindole and 7-methoxy-1-methyl-2-propyl-3-tosylindole in a 95% combined yield, with the 6-tosyl isomer being the major product (87:13 ratio). nih.gov This approach demonstrates the feasibility of directing the sulfonyl group to the C6 position during the indole ring formation.

The proposed mechanism for this indium-catalyzed reaction involves the coordination of the Lewis acidic indium catalyst to the alkyne, which facilitates the nucleophilic attack of the nitrogen atom to form the indole ring. This is followed by a researchgate.netrsc.org-sigmatropic rearrangement of the sulfonyl group from the nitrogen to the C6 position of the newly formed indole nucleus. The presence of a methoxy (B1213986) group at the C6 position of the aniline (B41778) precursor appears to be crucial for directing the sulfonyl migration to the adjacent C7 position, which, after rearrangement, results in the desired 6-sulfonylindole.

Advanced Synthetic Techniques for Sulfonylation and Cyclization of Indole Systems

Advanced synthetic techniques have further expanded the toolbox for the synthesis of sulfonylated indoles. These methods often employ transition-metal catalysis or photocatalysis to achieve high efficiency and selectivity.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the indole scaffold, thereby avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netkcl.ac.uk While regioselective C-H sulfonylation of indoles has been more commonly reported at the C2 and C3 positions, methodologies targeting the benzene (B151609) ring of the indole are evolving. These reactions typically involve a directing group on the indole nitrogen to guide the metal catalyst to a specific C-H bond.

Photocatalysis offers a mild and environmentally benign alternative for the synthesis of sulfonylated heterocycles. acs.orgresearchgate.netacs.org Visible-light-induced methods can trigger the generation of sulfonyl radicals from sulfonyl chlorides, which can then participate in cyclization reactions. For instance, a photocatalyst-free, visible-light-initiated sulfonylation/cyclization of unactivated alkene-tethered indoles has been developed. acs.org This process allows for the construction of pyrido[1,2-a]indoles bearing sulfonyl groups. While this particular example does not directly yield this compound, the underlying principle of photocatalytic sulfonyl radical generation and subsequent cyclization represents an advanced strategy that could potentially be adapted for the synthesis of C6-sulfonylated indoles.

Synthesis of Methylsulfonyl-Substituted Indole Derivatives

The synthesis of methylsulfonyl-substituted indole derivatives can also be approached by adapting classical indole synthesis methods or by employing modern synthetic strategies such as novel cyclization reactions and multi-component reactions.

Adaptations of Classical Indole Synthesis Methods (e.g., Fischer, Bischler, Hemetsberger) for Methylsulfonyl Analogues

Classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger reactions, are cornerstone methods for the construction of the indole ring. Their adaptation for the synthesis of methylsulfonyl-substituted analogues would require the use of appropriately substituted starting materials.

The Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone, is one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.comalfa-chemistry.com To synthesize a this compound derivative via this route, one would need to start with a (4-(methylsulfonyl)phenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable aldehyde or ketone would lead to the corresponding hydrazone, which upon treatment with an acid catalyst, would be expected to cyclize to the desired 6-methylsulfonylindole. The success of this approach would depend on the stability of the methylsulfonyl group under the acidic reaction conditions.

The Bischler indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline. wikipedia.orgorganic-chemistry.orgresearchgate.net To obtain a 6-methylsulfonylindole, a 4-(methylsulfonyl)aniline (B1202210) could be reacted with an appropriate α-haloketone. The reaction proceeds through the formation of an α-anilino ketone, which then undergoes acid-catalyzed cyclization. The electronic-withdrawing nature of the methylsulfonyl group might affect the nucleophilicity of the aniline and the subsequent cyclization step.

The Hemetsberger indole synthesis is the thermal decomposition of a 3-aryl-2-azido-propenoic ester to an indole-2-carboxylic ester. wikipedia.orgsynarchive.comresearchgate.net For the synthesis of a 6-methylsulfonylindole derivative, a 4-(methylsulfonyl)benzaldehyde (B46332) would be required as the starting material. This aldehyde would be condensed with an α-azidoacetate to form the corresponding azidocinnamate, which upon thermolysis, would yield the desired indole.

While these classical methods are theoretically applicable, specific examples of their use for the synthesis of this compound are not extensively reported in the literature, suggesting that other methods may be more efficient or that the required starting materials are not readily accessible.

Novel Cyclization Reactions for Constructing Methylsulfonylated Indole Systems

As discussed in section 2.1.1, the indium-catalyzed cyclization of ortho-alkynyl-N-sulfonylanilines represents a novel and effective method for the construction of 6-sulfonylated indole systems. nih.gov This reaction is a prime example of a modern cyclization strategy that allows for the controlled formation of the indole ring with simultaneous introduction of the sulfonyl group at the C6 position via a sigmatropic rearrangement.

Another emerging area is the use of electrochemical methods. For instance, a direct electrochemical sulfonylation between indoles, inorganic sulfites, and alcohols has been developed to prepare various indoyl sulfonate esters. acs.org This approach, which utilizes an undivided electrolysis cell under mild conditions, demonstrates the potential of electrochemistry in forming C-S bonds on the indole ring. While this specific method yields sulfonate esters, it highlights the potential for developing novel electrochemical cyclization or functionalization reactions for the synthesis of methylsulfonylated indoles.

Multi-component Reactions and Diversification Strategies for Indole Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The application of MCRs to the synthesis of indole derivatives is well-established, offering rapid access to a wide range of substituted indoles. nih.govnih.gov

For the synthesis of methylsulfonyl-substituted indole derivatives, an MCR could potentially be designed to incorporate a methylsulfonyl-containing building block. For example, an isocyanide-based MCR, such as the Ugi reaction , could theoretically be employed. nih.govrsc.orgnih.govmdpi.comsemanticscholar.org A hypothetical Ugi four-component reaction could involve a 4-(methylsulfonyl)aniline, an aldehyde, a carboxylic acid, and an isocyanide to generate a complex product that could then be cyclized to form a methylsulfonyl-substituted indole.

Similarly, other MCRs could be envisioned. However, the literature on the specific use of MCRs to generate this compound or its close analogues is limited. The development of such reactions would represent a significant advancement in the diversification of methylsulfonyl-substituted indole libraries.

Diversification of existing sulfonylated indoles is another important strategy. For instance, arenesulfonyl indoles can serve as precursors for C3-functionalized indoles. nih.govrsc.org The sulfonyl group at the C3 position can act as a leaving group under basic conditions, generating a vinylogous imine intermediate that can be trapped by various nucleophiles. While this chemistry has been primarily explored for C3-sulfonyl indoles, similar principles could potentially be applied to C6-sulfonyl indoles to achieve functionalization at other positions of the indole ring.

Data Tables

Table 1: Indium-Catalyzed Synthesis of 6-Sulfonylindoles

| Starting Material | Catalyst | Solvent | Temperature (°C) | Major Product | Ratio (6-Sulfonyl:3-Sulfonyl) | Yield (%) | Reference |

| 6-methoxy-N-methyl-2-(1-pentynyl)-N-tosylaniline | InBr₃ (5 mol %) | Toluene | 80 | 7-methoxy-1-methyl-2-propyl-6-tosylindole | 87:13 | 95 | nih.gov |

Table 2: Classical Indole Syntheses and Potential Precursors for this compound

| Synthesis Method | Key Precursor for 6-(Methylsulfonyl) Analogue | General Reaction |

| Fischer Indole Synthesis | (4-(Methylsulfonyl)phenyl)hydrazine | Acid-catalyzed cyclization of a phenylhydrazone |

| Bischler Indole Synthesis | 4-(Methylsulfonyl)aniline | Reaction of an aniline with an α-haloketone |

| Hemetsberger Indole Synthesis | 4-(Methylsulfonyl)benzaldehyde | Thermal decomposition of a 3-aryl-2-azido-propenoic ester |

One-Pot Procedures for Indole Derivatives Containing Methylsulfonyl Moieties

A notable one-pot, two-step procedure has been reported for the synthesis of 1,2-disubstituted-3-tosylindoles, which are structurally related to methylsulfonyl indoles. nih.gov This method, based on a modified Madelung synthesis, starts from N-(o-tolyl)benzamides and proceeds without the use of transition metals. nih.gov The process involves a nucleophilic substitution followed by a base-mediated intramolecular cyclization to form the indole ring. nih.gov The use of a tosyl group (p-toluenesulfonyl) is significant, as it serves as a close analogue to the methylsulfonyl moiety and demonstrates the feasibility of incorporating sulfonyl groups in one-pot indole syntheses. nih.gov

Another versatile approach is the microwave-assisted, one-pot, three-component coupling reaction for synthesizing polysubstituted indoles. nih.gov This method proceeds under Sonogashira coupling conditions, starting from a 2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov A key advantage of this protocol is its tolerance for a wide variety of functional groups, including nitro, ester, and cyano groups, suggesting its potential applicability for substrates bearing methylsulfonyl substituents. nih.gov The efficiency of microwave irradiation significantly shortens reaction times, providing a rapid route to a library of indole compounds. nih.gov

Multicomponent reactions (MCRs) are also at the forefront of one-pot indole synthesis. medjchem.com For instance, a straightforward and efficient protocol for synthesizing 3-substituted indole derivatives involves the reaction of an indole, acetylacetone, and various active aldehyde derivatives in the presence of ethanol (B145695) and acetonitrile. medjchem.com While this specific example does not explicitly detail a methylsulfonyl-containing substrate, the adaptable nature of MCRs makes them a promising avenue for the one-pot construction of indoles with this functional group. medjchem.comrsc.org

Table 1: Overview of One-Pot Synthetic Procedures for Sulfonyl-Indole Derivatives

| Methodology | Starting Materials | Key Reagents/Conditions | Products | Reference |

|---|---|---|---|---|

| Modified Madelung Synthesis | Benzyl bromide, p-TolSO₂Na | DBN, DMSO, 100 °C | 1,2-Disubstituted-3-tosyl indoles | nih.gov |

| Microwave-Assisted Coupling | 2-Iodoaniline, Terminal alkyne, Aryl iodide | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN, Microwave (300 W) | Polysubstituted indoles | nih.gov |

| Copper-Catalyzed Cyclization | 2-(substituted-amino)aryl)(mesityl)iodonium salts, Indole derivatives | Cu(OTf)₂, Cs₂CO₃, Iodine | Indolo[2,3-b]indoles | chemistryviews.org |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, further diversification can be achieved through various functionalization and derivatization strategies. These modifications can target either the indole nucleus or the methylsulfonyl group itself, enabling the fine-tuning of the molecule's properties.

Chemical Transformations at the Indole Core for Structure Diversification

The indole core of this compound offers several positions for chemical modification, including the nitrogen atom (N-1) and various carbon atoms (C-2, C-3, C-7). The presence of the electron-withdrawing methylsulfonyl group at the C-6 position influences the reactivity of the entire ring system.

N-1 Position: The indole nitrogen can be readily functionalized. For instance, N-alkylation using a strong base like sodium hydride followed by an alkylating agent is a common strategy. nih.gov A specific example involves the preparation of an N-methylsulfonylindole derivative from indole-3-carboxaldehyde, which serves as a key intermediate for further reactions. nih.gov Other modifications at the N-1 position include the introduction of aromatic hydrophobic groups via reactions like the Ullmann coupling to enhance certain properties of the molecule. nih.gov

C-3 Position: The C-3 position is a frequent site for electrophilic substitution and other functionalizations. Arenesulfonyl indoles, in general, are excellent precursors for the diversification of the C-3 position. nih.govrsc.org The sulfonyl group can act as a good leaving group under basic conditions, generating a vinylogous imine intermediate in situ. nih.govrsc.org This reactive intermediate can then be trapped by a wide variety of nucleophiles, leading to a diverse array of C-3 substituted indole derivatives. nih.gov Condensation reactions are also common; for example, N-methylsulfonylindole carboxaldehyde can react with semi- or thiosemicarbazides to form semicarbazone and thiosemicarbazone derivatives at the C-3 position. nih.gov

C-2 and C-7 Positions: While C-3 is often the most reactive site, functionalization at other positions is also crucial for structural diversification. The C-2 position can be modified, for example, through lithiation followed by quenching with an electrophile. researchgate.net The direct functionalization of the C-7 position is more challenging due to the inherent reactivity of the pyrrole (B145914) ring but can be achieved using transition-metal-catalyzed, auxiliary-assisted methods for C-H bond activation. rsc.org These advanced strategies open pathways to novel structures that would be difficult to access through classical methods. rsc.org

Table 2: Examples of Functionalization Reactions on the Indole Core

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-1 | N-Alkylation (Sulfonylation) | Sodium hydride, Methylsulfonyl chloride | N-Methylsulfonylindole | nih.gov |

| N-1 | N-Arylation (Ullmann) | Aryl halide, Cu₂O | N-Arylindole | nih.gov |

| C-3 | Condensation | Semi/thiosemicarbazide (B42300), Ethanol | Indole-3-semicarbazone/thiosemicarbazone | nih.gov |

| C-3 | Nucleophilic Substitution | Nucleophile, Base (via arenesulfonyl elimination) | C-3 Substituted indole | nih.gov |

| C-7 | C-H Activation/Functionalization | Transition metal catalyst, Directing group | C-7 Substituted indole | rsc.org |

Modifications of the Methylsulfonyl Group and its Influence on Synthesis

The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the indole ring. researchgate.net While direct chemical transformation of the robust sulfonyl group is uncommon, its electronic influence is a powerful tool in synthetic design.

The primary influence of the methylsulfonyl group is the activation of the indole ring towards certain types of reactions. Indoles substituted with potent electron-withdrawing groups, such as phenylsulfonyl or nitro groups, readily undergo nucleophilic addition and cycloaddition reactions. researchgate.net This altered reactivity profile allows for synthetic transformations that are not typically observed in electron-rich indole systems.

Furthermore, arenesulfonyl groups attached to the indole core can serve as effective leaving groups. nih.govrsc.org This property is exploited in the synthesis of C-3 functionalized indoles, where a base promotes the elimination of arenesulfinic acid to form a reactive alkylideneindolenine (vinylogous imine) intermediate. nih.gov This intermediate is then attacked by various nucleophiles, demonstrating how the sulfonyl group's ability to be eliminated is a key factor that "influences synthesis" by enabling a broad range of subsequent functionalization reactions. nih.govrsc.org This strategy transforms the sulfonyl indole from a stable final compound into a versatile synthetic precursor. nih.gov

Preclinical Pharmacological Investigations of 6 Methylsulfonyl 1h Indole and Derivatives

Modulatory Effects on Enzyme Systems

The 6-(methylsulfonyl)-1H-indole scaffold has served as a foundational structure in the rational design of various enzyme inhibitors. Preclinical investigations have primarily focused on its derivatives and their potential to modulate key enzyme systems involved in inflammation and cell cycle regulation, such as cyclooxygenases and protein kinases.

Derivatives of this compound have been extensively studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins (B1171923). The focus has been on achieving selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to target inflammation.

Research has demonstrated that the 6-methylsulfonylindole framework is a viable scaffold for developing potent and selective COX-2 inhibitors. nih.govacs.org The introduction of various substituents at other positions on the indole (B1671886) ring has been shown to significantly influence both potency and selectivity. For instance, the addition of 3-arylmethyl, 3-aryloxy, and 3-arylthio groups to the 6-methylsulfonylindole structure has yielded compounds with strong selective COX-2 inhibition.

Further modifications, such as altering the hydrophilicity and size of the substituent at the indole's 2-position within the 3-arylthio-6-methylsulfonylindole series, have allowed for the modulation of COX-2 potency and selectivity. In contrast, incorporating a more conformationally rigid 3-aroyloxy substituent onto the scaffold resulted in selective, but significantly less potent, COX-2 inhibitors. The presence of a methylsulfonyl group on synthesized compounds has been noted for contributing to selective COX-2 inhibitory activity. acs.org

| Compound Class | Modification | Observed Effect on COX-2 Inhibition |

|---|---|---|

| 6-Methylsulfonylindole | Addition of 3-arylmethyl, 3-aryloxy, 3-arylthio moieties | Potent and selective inhibition |

| 3-Arylthio-6-methylsulfonylindole | Variation of hydrophilicity/size of 2-substituent | Modulation of potency and selectivity |

| 6-Methylsulfonylindole | Addition of 3-aroyloxy moiety | Selective but less potent inhibition |

In an effort to develop agents with a broader anti-inflammatory profile, novel N-methylsulfonyl-indole derivatives have been synthesized and evaluated for dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX). nih.govresearchgate.net The design of these compounds often incorporates the N-methylsulfonylindole scaffold, which provides the COX-2 inhibitory pharmacophore, with other structural motifs known to inhibit 5-LOX, such as the thiazolidinone ring. nih.gov

In one study, several series of N-methylsulfonylindole derivatives were synthesized, including those featuring thiosemicarbazide (B42300) and thiazolidinone moieties. nih.govresearchgate.net In vitro enzyme immunoassays demonstrated that several of these compounds were potent inhibitors of COX-1, COX-2, and 5-LOX. Specifically, compounds designated as 4d , 4e , 5b , and 5d were identified as having the highest anti-inflammatory activity. nih.govresearchgate.net Compound 5d , in particular, was noted for its dual COX-2/5-LOX inhibitory activity. nih.govresearchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|---|

| 4d | 0.21 | 0.09 | 1.07 | 2.33 |

| 4e | 0.15 | 0.05 | 1.15 | 3.00 |

| 5b | 0.25 | 0.11 | 1.11 | 2.27 |

| 5d | 0.18 | 0.07 | 0.98 | 2.57 |

| Celecoxib (Reference) | 1.52 | 0.05 | >100 | 30.4 |

The indole nucleus is a common feature in various kinase inhibitors. Investigations into related indole-containing compounds have revealed inhibitory activity against key kinases involved in the DNA damage response.

Ataxia Telangiectasia and Rad3-Related (ATR) protein kinase is a critical regulator of the cellular response to DNA damage and replication stress. mdpi.complos.org Inhibition of ATR is a therapeutic strategy being explored in oncology. mdpi.complos.orgresearchgate.netnih.govnih.gov While studies may not specifically name this compound, the broader class of indole-containing molecules has been instrumental in the development of potent ATR inhibitors.

For example, the clinical candidate AZD6738 (Ceralasertib) is a potent and selective ATR inhibitor that features a sulfoximine (B86345) morpholinopyrimidine structure. This compound was developed from earlier leads that contained indole or azaindole cores, highlighting the utility of the indole scaffold in designing molecules that target the ATP-binding site of ATR kinase. nih.gov Preclinical studies have shown that ATR inhibitors can induce synthetic lethality in cancer cells with specific DNA repair deficiencies. plos.orgnih.gov

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that is a primary effector of the ATR-mediated DNA damage response pathway. mdpi.com Pharmacological inhibition of Chk1 can abrogate cell cycle checkpoints, particularly the G2 checkpoint, leading to increased sensitivity of cancer cells to DNA-damaging agents. nih.govnih.govresearchgate.net

The indole scaffold is a key structural feature in several classes of Chk1 inhibitors. researchgate.net For instance, indolocarbazole compounds, such as SB-218078, have been identified as potent and selective inhibitors of Chk1 kinase activity. nih.gov Another compound, isogranulatimide, which contains an indole/maleimide/imidazole skeleton, was found to inhibit Chk1 with an IC₅₀ of 0.1 µM. nih.gov Structural studies have shown that these indole-based inhibitors typically bind in the ATP-binding pocket of the Chk1 catalytic domain. nih.gov The development of Chk1 inhibitors based on indole, indazole, and benzimidazole (B57391) cores remains an active area of research. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 1H-indole have been investigated for their potential to inhibit cholinesterases, enzymes crucial for regulating acetylcholine (B1216132) levels in the nervous system. researchgate.netmdpi.comnih.govmdpi.com Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Research into multifunctional ligands has incorporated the 1-(benzenesulfonyl)-1H-indole fragment, structurally related to this compound, to target these enzymes. In one study, a tacrine-indole derivative, compound 17 , which includes a 1-(benzenesulfonyl)-1H-indole moiety, demonstrated potent reversible inhibition of both acetylcholinesterase and butyrylcholinesterase. uj.edu.pl Another compound, 35 , featuring a rivastigmine-derived fragment attached to the indole scaffold, showed selective, pseudo-irreversible inhibition of butyrylcholinesterase. uj.edu.pl The inhibitory concentrations (IC50) for these compounds highlight their significant in vitro efficacy. uj.edu.pl

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| Compound 17 | eeAChE (from Electrophorus electricus) | 8 | Reversible |

| eqBuChE (from equine serum) | 24 | ||

| Compound 35 | eqBuChE (from equine serum) | 455 | Pseudo-irreversible |

Data sourced from reference uj.edu.pl.

Other Enzyme Target Modulations (e.g., Aromatase)

The modulation of other enzyme systems by indole-based compounds has also been a focus of preclinical research. Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. frontiersin.orgnih.gov

Studies have shown that aryl sulfonamide derivatives containing an indole nucleus can act as effective aromatase inhibitors. frontiersin.orgnih.govnih.govebi.ac.uk Research on these compounds has identified derivatives with sub-micromolar inhibitory activity against the aromatase enzyme. nih.gov For instance, one of the most potent compounds from a synthesized series, an indole aryl sulfonamide designated as IX , exhibited an IC50 value of 0.16 µM. frontiersin.orgnih.gov Docking studies suggest that the indole nucleus is crucial for interacting with the heme group in the active site of the aromatase enzyme. mdpi.com The position of substitution on the indole ring has been found to be critical for inhibitory activity. frontiersin.orgnih.gov

| Compound Class | Target Enzyme | Key Finding | Example IC50 |

|---|---|---|---|

| Indole Aryl Sulfonamides | Aromatase (CYP19A1) | Inhibit estrogen biosynthesis | 0.16 µM (Compound IX) frontiersin.orgnih.gov |

Investigation of Receptor Interactions

Serotonin (B10506) Receptor Modulation

The serotonin (5-HT) receptor system is a significant target for therapeutic intervention in neurological and psychiatric disorders. The 5-HT6 receptor, in particular, has been a focus of drug discovery due to its localization in brain regions associated with cognition and mood. nih.gov

Derivatives of N-arylsulfonylindole have been identified as potent ligands for the human 5-HT6 receptor. nih.govmdma.ch Structure-activity relationship studies revealed that incorporating a sulfonamide at the N1 position of the indole scaffold is a successful strategy for developing selective 5-HT6 receptor antagonists. nih.gov For example, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives showed high affinity for the 5-HT6 receptor. One of the most potent compounds, 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline), acted as a selective 5-HT6 receptor antagonist and demonstrated pro-cognitive and antidepressant-like properties in animal models. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| 5-methoxy-1-benzenesulfonyl analogue (19) | Human 5-HT6 | High Affinity | No agonist activity nih.govmdma.ch |

| Compound 25 | Human 5-HT6 | 0.89 | Antagonist nih.gov |

Endothelin Receptor Antagonism

The endothelin (ET) system, particularly the ETA and ETB receptors, plays a role in vasoconstriction and cell proliferation, making it a target for conditions like pulmonary arterial hypertension. mdpi.comnih.gov While various classes of compounds serve as endothelin receptor antagonists (ERAs), including sulfonamide-based drugs like bosentan (B193191) and macitentan, direct preclinical data linking this compound derivatives to this activity is not prominent in the reviewed literature. mdpi.comwikipedia.orgdrugbank.com

However, the broader class of biphenylsulfonamides has been explored for this purpose. Research into these structures has led to the discovery of potent and highly selective ETA antagonists. nih.govnih.gov For instance, a series of 4'-oxazolyl-N-(3,4-dimethyl-5-isoxazolyl)[1,1'-biphenyl]-2-sulfonamide derivatives were synthesized, with some compounds showing subnanomolar binding affinity for the ETA receptor (Ki = 0.2 nM for compound 17 in this separate study). nih.gov This indicates that the sulfonamide functional group, also present in this compound, is a key feature in some classes of endothelin receptor antagonists.

Cannabinoid Receptor (CB1) Allosteric Modulation

The cannabinoid CB1 receptor is a G-protein coupled receptor involved in a multitude of physiological processes. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a novel approach to fine-tune receptor function. nih.govunimi.it

Preclinical studies have identified indole-2-carboxamides as a promising scaffold for developing allosteric modulators of the CB1 receptor. researchgate.netnih.govacs.org These compounds can act as positive allosteric modulators (PAMs) that enhance the binding of orthosteric agonists, or as negative allosteric modulators (NAMs) that functionally inhibit agonist activity. nih.gov For example, the indole-2-carboxamide ICAM-b was found to strongly enhance the binding of the CB1 agonist CP55,940, while simultaneously acting as a negative modulator of G-protein coupling. nih.gov This biased signaling, where a ligand differentially affects downstream pathways, represents a sophisticated mechanism of receptor modulation. nih.govescholarship.org

| Compound Class | Target Receptor | Modulation Type | Key Finding |

|---|---|---|---|

| Indole-2-carboxamides (e.g., ICAM-b) | Cannabinoid CB1 | Positive Allosteric Modulator (Binding) / Negative Allosteric Modulator (Signaling) | Enhances agonist binding but inhibits G-protein coupling, demonstrating biased signaling. nih.gov |

Targeting of Specific Microbial Proteins (e.g., MmpL3 protein for Antitubercular Activity)

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the discovery of new therapeutic targets and chemical scaffolds. The Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter essential for building the mycobacterial cell wall, has been identified as a key target for novel antitubercular agents. johnshopkins.eduresearchgate.net

Indole-2-carboxamides have emerged as a potent class of MmpL3 inhibitors. acs.orgnih.govrsc.org Extensive structure-activity relationship (SAR) studies have led to the identification of compounds with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.orgnih.gov One such analog, 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), demonstrated a very low minimum inhibitory concentration (MIC) and showed significant efficacy in an animal model of tuberculosis infection. acs.orgnih.gov

| Compound | Microbial Target | Organism | MIC (µM) |

|---|---|---|---|

| Compound 26 | MmpL3 | M. tuberculosis (drug-sensitive) | 0.012 acs.orgnih.gov |

| Compound 3b | MmpL3 | M. tuberculosis | 1.56 rsc.org |

Antiproliferative and Antitumor Activity in Cellular and in vivo Preclinical Models

The indole nucleus is a prominent scaffold in numerous natural and synthetic compounds demonstrating significant anticancer properties. mdpi.comnih.gov Its derivatives have been extensively explored for their ability to combat cancer through various mechanisms, including the inhibition of receptor tyrosine kinases, disruption of microtubule dynamics, and induction of programmed cell death. nih.govnih.gov Vinca alkaloids like vincristine (B1662923) and vinblastine, which contain the indole core, are well-established clinical agents used in the treatment of various cancers, highlighting the therapeutic potential of this structural motif. nih.govnih.gov

Derivatives of this compound have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The indole structure is recognized as a "privileged scaffold" in drug discovery due to its ability to bind to numerous targets. nih.govsemanticscholar.org

A series of indole-aryl amide derivatives were tested for their cytotoxic effects on a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). mdpi.comnih.gov Several of these compounds exhibited potent activity. For instance, one N-benzyltryptamine derivative (Compound 1) was particularly active against HT29 and HeLa cells, with IC50 values of 0.31 µM and 25 µM, respectively. nih.gov Another derivative (Compound 5), featuring a 4-(aminomethyl)aniline portion with a 4-methylphenol group, showed strong activity against HT29, PC-3, and Jurkat J6 cell lines, with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov

Similarly, a newly synthesized indole chalcone (B49325) derivative, ZK-CH-11d, significantly suppressed the proliferation of human breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of 34.03 µM and 37.32 µM after 72 hours, while showing minimal effect on non-cancerous MCF-10A cells. mdpi.com Other studies have reported indole derivatives with potent activity against lung cancer cell lines (A549) and various other human cancer cell lines. nih.govresearchgate.net For example, a 1,4-benzodiazepine (B1214927) derivative incorporating an indole moiety demonstrated potent antiproliferative activity against a panel of cancer cell lines by inhibiting tubulin polymerization. researchgate.net

| Compound Type | Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| N-benzyltryptamine derivative (Compound 1) | HT29 | Colon Cancer | 0.31 | nih.gov |

| N-benzyltryptamine derivative (Compound 1) | HeLa | Cervical Cancer | 25 | nih.gov |

| Indole-aryl amide (Compound 5) | HT29 | Colon Cancer | 2.61 | nih.gov |

| Indole-aryl amide (Compound 5) | PC-3 | Prostate Cancer | 0.39 | nih.gov |

| Indole-aryl amide (Compound 5) | Jurkat J6 | T-cell Leukemia | 0.37 | nih.gov |

| Indole chalcone (ZK-CH-11d) | MDA-MB-231 | Breast Cancer | 34.03 | mdpi.com |

| Indole chalcone (ZK-CH-11d) | MCF-7 | Breast Cancer | 37.32 | mdpi.com |

A primary mechanism behind the antiproliferative effects of this compound derivatives is the induction of apoptosis and disruption of the normal cell cycle. researchgate.net

Studies on an indole-aryl amide derivative (Compound 5) revealed that it caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 colon cancer cells. mdpi.com Another indole chalcone derivative, ZK-CH-11d, was found to arrest the cell cycle at the G2/M phase in breast cancer cells. mdpi.com This G2/M arrest was associated with classic hallmarks of apoptosis, including the release of cytochrome c, increased activity of caspases 3 and 7, cleavage of PARP, and activation of the DNA damage response system. mdpi.com

Similarly, a sulfonamide derivative (S1) demonstrated the ability to induce apoptosis in acute leukemia cell lines K562 and Jurkat. nih.govualberta.ca In K562 cells, this was accompanied by cell cycle arrest at the G2/M phase and activation of both intrinsic and extrinsic apoptotic pathways. nih.govualberta.ca In Jurkat cells, the compound caused a blockade at the G0/G1 phase and induced apoptosis through the intrinsic pathway. nih.govualberta.ca Other research has also shown that chalcone derivatives can cause cell cycle arrest in the G2/M phase and increase the proportion of cells in the subG0/G1 phase, indicating apoptosis. nih.gov This effect is often linked to an increased Bax:Bcl-2 ratio and activation of caspase-3. nih.gov

The antitumor potential of indole derivatives has been validated in in vivo preclinical settings using xenograft models, where human cancer cells are implanted into immunocompromised mice. enamine.net These models are crucial for evaluating drug efficacy against human tumors in a living system. enamine.net

In one study, an indole derivative was found to be more effective than the standard drug SAHA in a human xenograft model bearing A549 lung cancer cells. nih.gov Oral administration of the compound resulted in a 47% delay in tumor growth, demonstrating significant in vivo efficacy. nih.gov Another investigation highlighted that the antitumor effects of certain agents are more potent in xenograft models where cancer cells are co-administered with cancer-associated fibroblasts (CAFs). nih.govberkeley.edu This suggests that the tumor microenvironment, particularly stromal cells that produce factors like Interleukin-6 (IL-6), can influence the therapeutic response. nih.govberkeley.edu

A key molecular target for many anticancer indole-based compounds is tubulin. nih.govmdpi.com By interfering with the polymerization of tubulin into microtubules, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately inhibiting cell proliferation. nih.govnih.gov The indole scaffold is considered a privileged structure for designing tubulin polymerization inhibitors. nih.gov

A class of 6- and 7-heterocyclyl-1H-indole derivatives has been identified as potent inhibitors of tubulin polymerization. nih.gov One compound, in particular, showed a strong inhibitory effect on tubulin polymerization with an IC50 value of 0.58 µM and potently inhibited the growth of MCF-7 breast cancer cells with an IC50 of 4.5 nM. nih.gov These compounds are designed as analogues of Combretastatin A-4 (CA-4), a natural and potent tubulin inhibitor that binds to the colchicine-binding site on tubulin. nih.gov Molecular docking studies have shown that these indole derivatives fit into the colchicine (B1669291) binding site, with the indole ring establishing hydrophobic interactions with key amino acid residues. nih.gov

Antimicrobial and Antiparasitic Efficacy

Beyond their anticancer properties, indole derivatives have been investigated for their effectiveness against a range of microbial and parasitic pathogens.

N-arylsulfonyl indoles have shown noteworthy inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov A study evaluating novel N-methylsulfonyl-indole derivatives found that compounds bearing a thiazolidinone moiety exhibited the highest antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings align with reports that the indole-thiazolidinone hybrid structure can be a potent antimicrobial agent. nih.gov

Another synthetic indole derivative, SMJ-2, was found to be effective against all tested multidrug-resistant Gram-positive bacteria. nih.gov Its mechanism of action involves inhibiting respiratory metabolism and disrupting membrane potential. nih.gov Specifically, SMJ-2 interferes with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in Staphylococcus aureus. nih.gov This leads to an increase in reactive oxygen species, making the bacteria susceptible to destruction by phagocytic cells. nih.gov Other studies have also highlighted the potential of indole derivatives as a source of novel antimicrobial agents. semanticscholar.orgresearchgate.net

| Compound Type | Bacterial Strain | Activity/MIC | Source |

|---|---|---|---|

| N-methylsulfonyl-indole with thiazolidinone | Gram-positive & Gram-negative bacteria | High activity | nih.gov |

| Indole-thiazolidinone hybrid | Gram-positive & Gram-negative bacteria | MIC <0.98 µg/ml | nih.gov |

| SMJ-2 (Synthetic indole derivative) | Multidrug-resistant Gram-positive bacteria | Effective inhibitor | nih.gov |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivative | S. aureus | MIC <0.025 μg/ml | derpharmachemica.com |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivative | E. coli | MIC 0.2 μg/ml | derpharmachemica.com |

| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid derivative | P. aeruginosa | MIC 0.39 μg/ml | derpharmachemica.com |

Antifungal Activity

The indole nucleus is a component of various pharmacologically active agents, and its derivatives have been investigated for multiple therapeutic applications, including as antimicrobial and antifungal agents. nih.gov Research into novel N-methylsulfonyl-indole derivatives has revealed promising activity against fungal pathogens. nih.gov

In a study investigating three new series of N-methylsulfonylindole derivatives, several compounds demonstrated selective antimicrobial activity. Specifically, compounds 4b , 4e , and 5d were identified as having notable antifungal effects. nih.gov The indole-thiazolidinone hybrid has also been reported to possess potent antifungal activity, with a Minimum Inhibitory Concentration (MIC) of less than 0.98 µg/ml, a potency greater than the standard drug ciprofloxacin (B1669076) (MIC <3.90 µg/ml). nih.gov This highlights the potential of combining the indole scaffold with other pharmacologically active moieties to develop effective antifungal agents.

| Compound | Activity Noted | Source |

|---|---|---|

| Compound 4b | Selective antimicrobial/antifungal activity | nih.gov |

| Compound 4e | Selective antimicrobial/antifungal activity | nih.gov |

| Compound 5d | Selective antimicrobial/antifungal activity | nih.gov |

| Indole-thiazolidinone hybrid | Potent antifungal activity (MIC <0.98 µg/ml) | nih.gov |

Antiviral Activity (e.g., Anti-HIV)

The indole scaffold is present in established anti-HIV drugs such as delavirdine (B1662856) and atevirdine. nih.gov While various indole derivatives, including indolyl glyoxamides and other unsymmetrical methylene (B1212753) derivatives, have shown moderate to potent anti-HIV-1 activity in preclinical studies, no specific research findings on the direct antiviral or anti-HIV activity of this compound or its immediate derivatives were identified in the provided search results. nih.govnih.govnih.gov

Antitubercular Activity

The rapid emergence of drug-resistant tuberculosis necessitates the discovery of novel drug candidates. nih.gov Indole derivatives have been extensively explored as a promising source of potential anti-tubercular agents. nih.gov While direct studies on this compound were not found, research on structurally related compounds highlights the potential of the methylsulfonyl group in this therapeutic area.

A series of 6-methanesulfonyl substituted 8-nitrobenzothiazinones were designed to improve the physicochemical properties of the potent antitubercular benzothiazinone (BTZ) class of DprE1 inhibitors. nih.gov Several of these compounds, including MsPBTZ169 and compounds 2 and 8 from the series, exhibited highly potent activity with Minimum Inhibitory Concentrations (MICs) of less than 40 nM against Mycobacterium tuberculosis. nih.gov These findings suggest that the 6-methanesulfonyl substitution can be a key feature in developing agents with improved drug-like properties for treating tuberculosis. nih.gov Furthermore, the DG167 indazole sulfonamide is another indole-related structure with potent anti-tubercular activity that is currently undergoing preclinical development. nih.gov

| Compound Class/Name | Target/Organism | Key Finding | Source |

|---|---|---|---|

| 6-Methanesulfonyl substituted 8-nitrobenzothiazinones (e.g., MsPBTZ169) | Mycobacterium tuberculosis | Exhibited MICs of less than 40 nM and displayed increased aqueous solubility. | nih.gov |

| DG167 indazole sulfonamide | Mycobacterium tuberculosis | Potent anti-tubercular agent in early-stage preclinical studies. | nih.gov |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue with limited treatment options. nih.govacs.org Phenotypic screening has identified indole-containing compounds as active against the intracellular amastigote forms of T. cruzi. acs.org

In an effort to optimize a series of 1H-indole-2-carboxamides, researchers synthesized various derivatives to improve metabolic stability and potency. acs.org Within this series, a compound featuring a methylsulfonyl group on the indole ring, N-(4-(Methylsulfonamido)benzyl)-5-(methylsulfonyl)-1H-indole-2-carboxamide , was synthesized and evaluated. acs.org Although the optimization efforts for this particular series were ultimately halted due to unfavorable pharmacokinetic properties, the investigation demonstrates that indole scaffolds bearing a methylsulfonyl group are actively being explored for their potential against T. cruzi. acs.org

Anti-inflammatory and Analgesic Mechanisms in Preclinical Settings

Derivatives of N-methylsulfonyl-indole have been synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating potential as multi-target agents for treating inflammation. nih.gov

Tumor necrosis factor-alpha (TNF-α) is a critical proinflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.com The inhibition of TNF-α is a key therapeutic strategy for managing inflammation. mdpi.com Preclinical studies have shown that certain N-methylsulfonyl-indole derivatives can modulate such inflammatory mediators. nih.gov The assessment of TNF-α levels is also used as a biomarker for the potential cardiotoxicity of anti-inflammatory drugs, where a decrease in its level suggests a lower risk of adverse cardiovascular effects. nih.gov The investigation of N-methylsulfonyl-indole derivatives included monitoring their impact on such crucial inflammatory cytokines. nih.gov

The carrageenan-induced paw edema model in rats is a standard and widely used preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds. researchgate.netnih.gov The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by the release of mediators like histamine (B1213489) and serotonin in the first phase, followed by the release of prostaglandins and cytokines in the second phase, leading to measurable edema. sci-hub.senih.gov

Novel N-methylsulfonyl-indole derivatives have been evaluated using such in vivo models to determine their anti-inflammatory and analgesic efficacy. nih.gov The ability of these compounds to reduce paw swelling in the carrageenan model indicates their potential to interfere with the inflammatory cascade, similar to the mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). sci-hub.se Histopathological analysis in these models often confirms the anti-inflammatory effect by showing reduced cellular infiltration and edema in the tissue of treated animals. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

No studies were found that evaluated the ability of this compound to modulate oxidative stress or exhibit general antioxidant activity.

Radical Scavenging Assays (e.g., DPPH)

There is no available data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or other radical scavenging assays to quantify the free-radical neutralizing capacity of this compound.

Proposed Mechanisms of Antioxidant Action

Without experimental evidence of antioxidant activity, there are no proposed or investigated mechanisms of action for this compound in this context. Generally, the antioxidant action of indole derivatives can involve mechanisms such as hydrogen atom transfer or single electron transfer, but this cannot be specifically attributed to this compound without dedicated research.

Structure Activity Relationship Sar Studies

Impact of Methylsulfonyl Group Position and Substitutions on Biological Activity

The placement and nature of the methylsulfonyl (-SO2CH3) group on the indole (B1671886) ring are critical determinants of biological activity. In the context of cyclooxygenase (COX) enzyme inhibition, the methylsulfonyl moiety is a key pharmacophore that contributes significantly to the selective inhibition of COX-2 over COX-1. This selectivity is attributed to the ability of the -SO2CH3 group to interact with a specific secondary pocket present in the COX-2 active site, which is absent in the COX-1 isoform.

Furthermore, the introduction of 3-arylmethyl, 3-aryloxy, and 3-arylthio moieties into a 6-methylsulfonylindole framework has been shown to yield potent and selective COX-2 inhibitors nih.gov. The nature of the substituent directly attached to the methylsulfonyl group can also modulate activity. For example, replacing the methyl group with other alkyl or aryl groups can alter the steric and electronic properties, thereby affecting the binding affinity and selectivity for the target enzyme.

Table 1: Impact of Methylsulfonyl Group Position and Substitutions on COX-2 Inhibition

| Compound Scaffold | Position of -SO2CH3 | Other Key Substituents | Observed Biological Activity |

|---|---|---|---|

| 2-Aryl-1H-indole | 5 | 2-(4-methoxyphenyl) | High COX-2 selectivity nih.gov |

| 1H-Indole | 6 | 3-Arylmethyl/aryloxy/arylthio | Potent and selective COX-2 inhibition nih.gov |

| 2-(4-Methylsulfonylphenyl)indole | N/A (on phenyl) | 3-Arylhydrazone | Good anti-inflammatory activity and COX-2 selectivity researchgate.net |

Influence of Substituents on the Indole Ring System and Peripheral Moieties

Substitutions at various positions of the indole ring and on peripheral aryl groups play a pivotal role in fine-tuning the biological activity of 6-(methylsulfonyl)-1H-indole derivatives.

N-1 Position: The nature of the substituent at the N-1 position of the indole ring can significantly impact activity. In a study of N-methylsulfonylindole derivatives, various substitutions at this position led to compounds with a range of biological activities, including antimicrobial and anti-inflammatory effects tandfonline.comnih.gov. The presence of a hydrogen atom on the indole nitrogen is often considered important for the antiproliferative activity of certain indole analogues nih.gov.

C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions of the 6-methylsulfonylindole core have been extensively explored. The introduction of hydrophilic and various-sized substituents at the C-2 position of 3-arylthio-6-methylsulfonylindoles was found to modulate COX-2 potency and selectivity nih.gov. Similarly, the incorporation of arylhydrazone moieties at the C-3 position of 2-(4-methylsulfonylphenyl) indoles resulted in compounds with good anti-inflammatory activity and high selectivity towards COX-2 researchgate.net.

Peripheral Moieties: For derivatives containing peripheral aryl rings, the substituents on these rings are crucial for activity. In the design of selective COX-2 inhibitors, a common strategy involves a diarylheterocycle scaffold where one of the aryl rings bears a methylsulfonyl or sulfonamido group nih.gov. The nature and position of substituents on the other aryl ring can influence potency. For example, in a series of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles, compounds with a 4-chlorobenzoyl or a 4-chlorophenyl group at the 2-position and a 4-chlorophenyl or 4-trifluoromethylphenyl group at the 1-position emerged as highly potent and selective COX-2 inhibitors nih.gov.

Table 2: Influence of Substituents on the Indole Ring and Peripheral Moieties on COX-2 Inhibition

| Position of Substitution | Substituent | Effect on Biological Activity |

|---|---|---|

| N-1 of Indole | Methylsulfonyl | Leads to various biological activities tandfonline.comnih.gov |

| C-2 of Indole | Hydrophilic/varied size groups | Modulates COX-2 potency and selectivity nih.gov |

| C-3 of Indole | Arylhydrazone | Good anti-inflammatory activity and COX-2 selectivity researchgate.net |

| Peripheral Phenyl Ring | 4-Chloro or 4-Trifluoromethyl | High potency and selectivity for COX-2 nih.gov |

Conformational and Stereochemical Requirements for Target Binding

The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) of this compound derivatives are critical for their interaction with biological targets. Molecular modeling and docking studies have provided valuable insights into the conformational requirements for binding to enzymes like COX-2.

While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles of stereochemistry are fundamental in drug-target interactions. If a chiral center is present in a derivative, it is highly likely that one enantiomer will exhibit significantly greater activity than the other due to the stereospecific nature of the binding site.

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold involves a multi-faceted approach that leverages the SAR insights discussed in the previous sections.

Targeting Specific Interactions: A key principle is the design of molecules that can form specific, high-affinity interactions with the target. For COX-2 inhibitors, this involves ensuring the methylsulfonyl group can access the secondary pocket. The design of 2-(4-methylsulfonylphenyl) indoles is a clear example of this principle, where the methylsulfonylphenyl moiety is a well-established pharmacophore for COX-2 selectivity researchgate.net.

Modulating Physicochemical Properties: The potency and selectivity of a compound can be enhanced by modifying its physicochemical properties, such as hydrophilicity, lipophilicity, and electronic character. Varying the hydrophilicity and size of the indole 2-substituent in 3-arylthio-6-methylsulfonylindole inhibitors allowed for the modulation of COX-2 potency and selectivity nih.gov.

Structure-Based Drug Design: Computational techniques such as molecular docking are invaluable tools in the rational design process. By simulating the binding of virtual compounds to the target's active site, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. Docking studies have been instrumental in understanding the binding modes of methylsulfonyl-indole derivatives in the COX-2 active site and guiding the design of more potent analogs nih.govnih.gov.

Bioisosteric Replacement: Another design principle is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. For example, a sulfonamido group can sometimes be used as a bioisostere for a methylsulfonyl group in the design of COX-2 inhibitors.

By systematically applying these principles, medicinal chemists can iteratively optimize the structure of this compound derivatives to achieve enhanced potency and selectivity for a desired biological target.

Computational and Cheminformatics Approaches in Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(Methylsulfonyl)-1H-indole and its analogs, docking is crucial for understanding how these ligands interact with biological targets like enzymes and receptors at the atomic level. frontiersin.orgnih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of indole-based compounds, including those with sulfonyl groups, within the active sites of various target proteins. For instance, in studies involving cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, docking simulations reveal how indole (B1671886) derivatives position themselves within the enzyme's binding pocket. ajchem-a.com These simulations often identify key interactions, such as hydrogen bonds between the indole N-H or sulfonyl oxygen atoms and amino acid residues like TYR355 and ARG120 in the COX-2 active site. ajchem-a.com

Furthermore, hydrophobic interactions between the indole ring system and nonpolar residues of the target protein are frequently observed, contributing significantly to the stability of the ligand-protein complex. ajchem-a.com The analysis of these binding modes provides a structural basis for the compound's biological activity and guides the design of new derivatives with improved affinity and selectivity. nih.gov The process involves preparing the 3D structures of the ligand and the target protein, performing the docking simulation to generate various binding poses, and then analyzing the most energetically favorable poses to understand the specific interactions driving the binding event. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the free energy of binding. ajchem-a.com A lower (more negative) score generally indicates a more stable ligand-protein complex and higher predicted affinity. ajchem-a.com For indole derivatives, these scores are used to rank compounds and prioritize them for synthesis and experimental testing. nih.gov

Computational tools can predict various types of non-covalent intermolecular forces that govern these interactions:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the indole N-H) and acceptors (like the sulfonyl oxygens) on the ligand and polar residues on the protein. frontiersin.org

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the indole and any aryl rings) and hydrophobic pockets in the protein.

Ionic Bonds: Occur if the ligand and protein have formal charges. frontiersin.org

By predicting these interactions, researchers can understand the structural requirements for potent activity and rationally design modifications to the this compound scaffold to enhance binding affinity. frontiersin.orgnih.gov

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of this compound. researchgate.net These calculations provide a detailed understanding of the molecule's geometry, electron distribution, and reactivity, which are fundamental to its interaction with biological targets. nih.gov

DFT studies can determine optimized molecular geometry, bond lengths, and bond angles. mdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, these methods are used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. MEP maps visualize the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors. mdpi.com

| MESP Minima/Maxima | Minima and maxima of the Molecular Electrostatic Potential. | Identifies sites for hydrogen bonding and other non-covalent interactions. |

This table presents theoretical data types commonly generated for compounds like this compound to illustrate the application of these computational methods.

In silico Prediction of Preclinical Pharmacokinetic Profiles (ADME – Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, helping to identify potential liabilities early in the drug discovery process. nih.govnih.govnih.gov

Various computational models and software are used to predict key ADME parameters for this compound and its derivatives. japsonline.comnih.gov These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govmdpi.com

Key predicted ADME properties include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. japsonline.commdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for CNS-targeting drugs, and plasma protein binding (PPB), which affects the amount of free compound available to exert its effect. japsonline.comnih.gov

Metabolism: Models predict the likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. mdpi.com Predicting CYP inhibition is critical for avoiding adverse drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models estimate parameters related to renal clearance.

Table 2: Example of an In Silico ADME Profile for an Indole-Sulfonyl Scaffold

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| BBB Permeability | Low / Non-penetrant | Unlikely to cause CNS side effects unless desired for a CNS target. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| Plasma Protein Binding | High (>90%) | The free fraction of the drug in plasma may be low. |

| Lipinski's Rule of Five | 0 Violations | Indicates good "drug-like" physicochemical properties for oral bioavailability. |

This table contains representative data based on typical in silico predictions for indole-based compounds to demonstrate the utility of ADME profiling.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

For a series of this compound derivatives, a QSAR model can be developed to predict a specific biological activity, such as inhibitory activity against an enzyme like COX-2. researchgate.net The process involves several steps:

Data Set Collection: A set of indole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation: For each molecule in the set, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. japsonline.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of a chance correlation. mdpi.com

The resulting QSAR equation can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound. This allows researchers to prioritize the synthesis of compounds predicted to be highly active. Furthermore, the descriptors included in the final model provide valuable insights into the structural features that are either beneficial or detrimental to the biological activity, thus guiding future drug design efforts. researchgate.net

Identification of Key Molecular Descriptors for Activity

In the realm of computational drug design, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the physicochemical properties that govern the biological activity of a series of compounds. For derivatives of this compound, particularly those investigated as selective cyclooxygenase-2 (COX-2) inhibitors, QSAR analyses have been instrumental in identifying key molecular descriptors that correlate with their inhibitory potency.

A notable QSAR study on a series of 6-methylsulfonylindole derivatives identified several critical descriptors that influence their selective COX-2 inhibitory activity. tsijournals.com This research highlights the importance of both electronic and steric factors in the interaction between these indole derivatives and the COX-2 enzyme. The developed QSAR model demonstrated a statistically significant correlation between the structural features of the ligands and their biological activity, providing a predictive tool for designing novel and more potent inhibitors. tsijournals.com

The key molecular descriptors identified in these computational studies provide a quantitative basis for understanding the structure-activity relationship of this compound derivatives. These findings underscore the importance of specific physicochemical and topological properties in modulating the biological activity of this class of compounds. The insights gained from such analyses are invaluable for the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Below is a table summarizing the key molecular descriptors that have been identified as being influential for the biological activity of 6-methylsulfonylindole derivatives in QSAR studies.

| Descriptor Category | Descriptor Name | Description | Role in Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with the target protein's active site. |

| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and their London dispersion forces. | Indicates the optimal size and shape for fitting into the binding pocket of the enzyme. |

| Topological | Wiener Index | A topological index of a molecule, defined as the sum of the lengths of the shortest paths between all pairs of vertices in the chemical graph. | Relates to the molecular branching and compactness, which can affect binding affinity. |

| Thermodynamic | Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Provides insight into the stability of the molecule and its conformations. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of 6-(Methylsulfonyl)-1H-indole Derivatives (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound and its analogs. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are fundamental. In a study on 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles, the complete and unequivocal assignment of ¹H and ¹³C NMR resonances was achieved through the concerted application of one- and two-dimensional experiments, including DEPT, gs-HMQC, and gs-HMBC nih.gov. This approach allows for the precise determination of the substitution pattern on the indole (B1671886) ring and the confirmation of the presence and connectivity of the methylsulfonyl group.

The chemical shifts in ¹H NMR are indicative of the electronic environment of the protons. The protons on the indole ring typically appear in the aromatic region (δ 6.5–8.0 ppm), with their specific shifts and coupling constants providing information about their relative positions. The methyl protons of the sulfonyl group are expected to appear as a singlet in the upfield region (around δ 3.0 ppm).

In ¹³C NMR, the carbon atoms of the indole ring resonate in the aromatic region (δ 100–140 ppm), while the methyl carbon of the sulfonyl group will have a characteristic chemical shift. The influence of various substituents on the carbon atoms of the indole moiety can be systematically studied to understand structure-activity relationships.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 (NH) | ~8.1 | - |

| H2 | ~6.5 | ~102 |

| H3 | ~7.3 | ~125 |

| H4 | ~7.8 | ~121 |

| H5 | ~7.2 | ~120 |

| H7 | ~7.9 | ~126 |

| -SO₂CH₃ | ~3.1 (s, 3H) | ~45 |

| C2 | - | ~102.5 |

| C3 | - | ~125.5 |

| C3a | - | ~128.0 |

| C4 | - | ~121.5 |

| C5 | - | ~120.5 |

| C6 | - | ~135.0 |

| C7 | - | ~115.0 |

| C7a | - | ~136.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H group of the indole ring, the aromatic C-H and C=C bonds, and the S=O bonds of the sulfonyl group. A study on the vibrational characteristics of indole derivatives provides insight into the expected spectral regions for these functional groups mdpi.com.

Key IR Absorption Bands for this compound:

N-H stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H bond researchgate.net.

Aromatic C-H stretch: Peaks in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

S=O stretch (sulfonyl): Strong, characteristic peaks in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-N stretch: Typically observed in the 1300-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (195.24 g/mol ). The fragmentation pattern can reveal the loss of the methylsulfonyl group or other characteristic fragments of the indole ring system. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound and its fragments. The mass spectrometric characteristics of various indole derivatives have been studied, providing a basis for predicting the fragmentation pathways of this compound nih.govscirp.org.

Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound from reaction mixtures and for the isolation of its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By monitoring the elution profile with a UV detector, the purity of the sample can be assessed, and the compound of interest can be isolated. HPLC methods are scalable and can be adapted for preparative separations to obtain highly pure material for further studies sielc.com.

Interactive Data Table: Representative HPLC Parameters for the Analysis of a this compound Derivative

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Gradient | Start with 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The position of the compound is visualized under UV light or by staining.

Crystallographic Analysis of this compound and its Complexes (if applicable for mechanism studies)

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid nih.govwikipedia.org. This information is invaluable for confirming the absolute structure of a molecule and for studying intermolecular interactions in the solid state.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the determination of its exact bond lengths, bond angles, and conformation. This data can be crucial for understanding its electronic properties and how it might interact with biological targets.

Future Research Directions and Therapeutic Prospects in Preclinical Development

Exploration of Novel Biological Targets for 6-(Methylsulfonyl)-1H-indole and its Derivatives